2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole
Overview
Description
2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole is an organic compound that belongs to the oxazole family. This compound is characterized by the presence of a chloromethyl group and a 4-chlorophenyl group attached to the oxazole ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole typically involves the reaction of 4-chlorobenzoyl chloride with glycine to form an intermediate, which is then cyclized to produce the oxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like dichloromethane. The reaction is carried out at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced oxazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups depending on the reagents used.
Scientific Research Applications
2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole
- 2-Chloroethyl 4-chlorophenyl sulfone
- Phenylboronic pinacol esters
Uniqueness
2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole is unique due to its specific structural features, such as the presence of both a chloromethyl group and a 4-chlorophenyl group on the oxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications.
Properties
IUPAC Name |
2-(chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO/c11-5-10-13-6-9(14-10)7-1-3-8(12)4-2-7/h1-4,6H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIWAFOZOWCQFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(O2)CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353146 | |
Record name | 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64640-12-6 | |
Record name | 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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